molecular formula C10H9N3OS B8313843 2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one

2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one

Cat. No. B8313843
M. Wt: 219.27 g/mol
InChI Key: ZCVUVQAULYHYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-pyridin-2-yl-4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-one

InChI

InChI=1S/C10H9N3OS/c14-10-7-5-15-6-8(7)12-13(10)9-3-1-2-4-11-9/h1-4,12H,5-6H2

InChI Key

ZCVUVQAULYHYQX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)NN(C2=O)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7 g (64.1 mmol) of 2-hydrazinopyridine and 10.3 g (64.1 mmol) of methyl 4-oxotetrahydrothiophene-3-carboxylate in 130 mL of MeOH is heated for 12 hours at 80° C. The medium is then concentrated under reduced pressure and the residue obtained is purified by chromatography on a column of silica gel, eluting with a DCM/MeOH gradient of from 0 to 10% MeOH. After concentrating under reduced pressure, 8.7 g (34.5 mmol) of hydrazone intermediate, in the form of a yellow powder, are isolated and are then added portionwise, at room temperature, to a solution of 0.8 g (34.5 mmol) of sodium in 46 mL of anhydrous MeOH. The reaction medium is stirred for 2 hours at room temperature, and the precipitate formed is then filtered off and washed successively with 10 mL of MeOH and 20 mL of pentane. The residue obtained is dissolved in 20 mL of water and 10 mL of acetic acid are added. The precipitate obtained is filtered off, washed with 10 mL of water, dried under vacuum and recrystallized from EtOH. 4.2 g of 2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one are obtained in the form of a whitish powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
46 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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